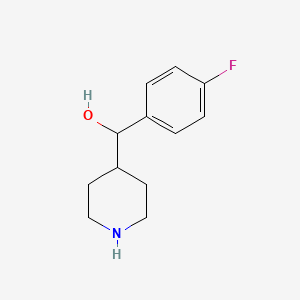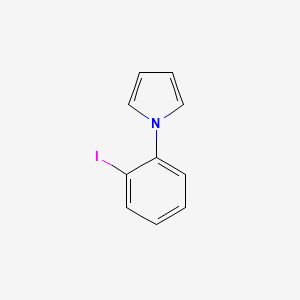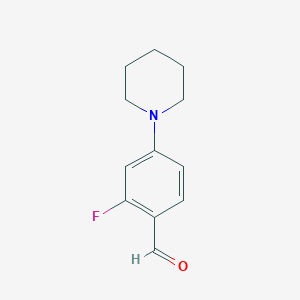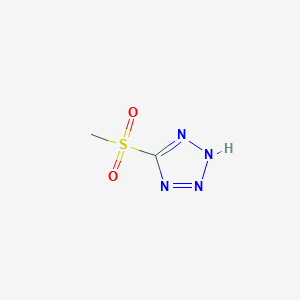
(4-Fluorophenyl)(piperidin-4-yl)methanol
Overview
Description
“(4-Fluorophenyl)(piperidin-4-yl)methanol” is a chemical compound with the empirical formula C12H16FNO and a molecular weight of 209.26 . It is a solid substance . The IUPAC name for this compound is (4-fluorophenyl) (4-piperidinyl)methanol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a fluorophenyl group attached to a piperidin-4-yl methanol group . The InChI code for this compound is 1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has an empirical formula of C12H16FNO and a molecular weight of 209.26 . The InChI code for this compound is 1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 .
Scientific Research Applications
Visualization of 5-HT2A Receptor with SPECT
- A study by (Blanckaert et al., 2005) focused on the synthesis and in vivo evaluation of a compound related to (4-Fluorophenyl)(piperidin-4-yl)methanol for imaging the 5-HT2A receptor in the brain using SPECT imaging. The study reported successful synthesis and preliminary positive results in mice brain uptake.
Potential Serotonin 5-HT2A Receptor Ligands for Brain Imaging
- Research by (Fu et al., 2002) synthesized a series of derivatives as potential novel serotonin 5-HT2A receptor ligands. The research aimed at developing compounds that could be radiolabeled for in vivo brain imaging, with this compound being highlighted for its high potency and selectivity.
Synthesis and Evaluation of SPECT Tracers for 5-HT2A Receptor
- Another study by (Blanckaert et al., 2007) synthesized and evaluated a compound related to this compound as a potential SPECT tracer for the 5-HT2A receptor. The tracer demonstrated good uptake in mouse brain and was suggested for further research in larger animals.
Antitubercular Activities
- Research conducted by (Bisht et al., 2010) explored the antitubercular activity of compounds including derivatives of this compound. The study found promising results in inhibiting Mycobacterium tuberculosis with certain compounds showing high efficacy.
Antiproliferative Activity and Structural Characterization
- A study by (Prasad et al., 2018) prepared a compound related to this compound and evaluated its antiproliferative activity. The structure was characterized using various spectroscopic methods, and the compound exhibited potential biological activity.
Selective Agonists for 5-HT1A Receptors
- Research by (Vacher et al., 1999) aimed at improving the oral bioavailability of 5-HT1A receptor agonists. Compounds including derivatives of this compound were synthesized, showing enhanced 5-HT1A agonist activity and indicating potential antidepressant effects.
Synthesis and Resolution of Racemic Compounds
- A study by (Gizur et al., 1996) achieved the resolution of racemic compounds similar to this compound. This research illustrated methods for resolving racemates, important in the development of enantiomerically pure pharmaceuticals.
Antimalarial Activity
- Research by (Ngemenya et al., 2018) evaluated a series of 1,4-disubstituted piperidines, structurally related to this compound, for their antiplasmodial activity. The study identified promising compounds with high selectivity for the malaria parasite.
Theoretical and Structural Studies
- Trivedi (2017) conducted a theoretical study on a compound structurally similar to this compound, using density functional theory to understand its active sites (Trivedi, 2017).
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOSFHFASCZYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406506 | |
| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54924-33-3 | |
| Record name | (4-fluorophenyl)(piperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)



![Ethyl 5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1309468.png)
![3-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1309472.png)


